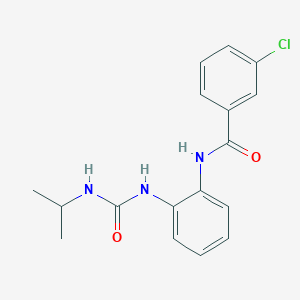

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[2-(propan-2-ylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-11(2)19-17(23)21-15-9-4-3-8-14(15)20-16(22)12-6-5-7-13(18)10-12/h3-11H,1-2H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQAVEFNTOJQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the isopropylureido intermediate: This step involves the reaction of isopropylamine with an appropriate isocyanate to form the isopropylureido group.

Coupling with 2-aminophenylbenzamide: The isopropylureido intermediate is then coupled with 2-aminophenylbenzamide under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Benzamide Derivatives

*Calculated based on formula C₁₇H₁₇ClN₃O₂.

Key Observations:

Ureido vs. Acyl Hydrazine Linkers : The target compound’s ureido group (NH–CO–NH–isopropyl) contrasts with the hydrazine-carbonyl linker in compounds like 10b . Ureido groups typically exhibit stronger hydrogen-bonding capacity, which may enhance crystallinity and thermal stability compared to hydrazine derivatives.

Substituent Effects: Chloro vs. Fluoro: Chloro-substituted analogs (e.g., 10b) exhibit higher melting points (~273°C) than fluoro-substituted derivatives (e.g., 10e, 322°C), likely due to increased molecular symmetry and halogen-based intermolecular interactions . Ortho vs.

Crystallographic Behavior: Simple benzamides like 3-chloro-N-phenylbenzamide crystallize in monoclinic systems (P21/c) with distinct unit cell parameters (e.g., a=25.0232 Å), while ureido-containing analogs may adopt different packing motifs due to extended hydrogen-bonding networks .

Spectroscopic and Analytical Comparisons

- IR Spectroscopy : The target compound’s IR spectrum is expected to show NH stretching (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹), consistent with ureido and benzamide functionalities. This aligns with trends observed in 3-chloro-N-(2-isopropylphenyl)benzamide (C=O at 1675 cm⁻¹) .

- NMR Challenges : Aromatic proton assignments in benzamides are complicated by overlapping signals, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide (). The ureido group in the target compound may further split signals due to coupling with adjacent NH protons .

- Mass Spectrometry : LC-MS data for analogs (e.g., 10b, m/z 426) confirm molecular ion peaks, suggesting similar fragmentation patterns for the target compound .

Biological Activity

3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in scientific research.

The compound can be synthesized through various methods, including the condensation of 3-chlorobenzoyl chloride with N-(3-isopropylphenyl)urea in the presence of triethylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed to confirm its structure and purity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial for treating conditions like arthritis and other inflammatory diseases.

2. Antibacterial and Antifungal Activity

The compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways within these organisms.

3. Anticancer Properties

Several studies have reported its anticancer activity across various human cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation, particularly causing G2/M phase arrest . The compound's ability to modulate specific molecular targets related to cancer proliferation makes it a candidate for further development in oncology.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.

- Cell Cycle Modulation : It affects the cell cycle progression in cancer cells, leading to cell death.

- Antimicrobial Mechanism : The disruption of microbial cell functions is likely a key factor in its antibacterial and antifungal activities.

Toxicity and Safety

Studies indicate that this compound has low toxicity levels. It is not classified as carcinogenic or mutagenic, although standard safety precautions should be followed during handling.

Applications in Scientific Research

The compound has various applications in scientific research:

- Drug Development : Its pharmacological properties make it a candidate for developing new anti-inflammatory and anticancer drugs.

- Biological Studies : It is employed in studies investigating enzyme inhibition and cellular pathways related to cancer and inflammation.

- Material Science : Research is exploring its potential use in creating advanced materials due to its unique chemical properties.

Case Studies

Several studies have focused on the biological activity of this compound:

Current State of Research

Ongoing research aims to uncover new applications for this compound, including:

- Potential use as an insecticide or herbicide.

- Exploration of its effects on the central nervous system.

- Investigating its role as a catalyst in chemical reactions.

- Assessing environmental impact and safety for wildlife.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-(2-(3-isopropylureido)phenyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoyl chloride with a substituted aniline precursor (e.g., 2-(3-isopropylureido)aniline) in the presence of a base like triethylamine to neutralize HCl byproducts . Key parameters include temperature control (room temperature to 60°C), solvent selection (e.g., dichloromethane or THF), and reaction time (4–24 hours). Post-reaction purification via column chromatography or recrystallization ensures product purity . For reproducible yields, monitor reaction progress using TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., chloro, ureido groups) via H and C NMR. Aromatic protons in the benzamide ring typically appear at δ 7.2–8.0 ppm, while ureido NH signals emerge at δ 8.5–10.0 ppm .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and urea N–H bending (~1540 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal data (e.g., R factor < 0.05) .

Q. How can researchers troubleshoot discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies often arise from residual solvents, stereochemical impurities, or incomplete reactions. Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Compare experimental NMR shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify misassigned peaks .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and stability in biological or catalytic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites . Molecular dynamics (MD) simulations assess solvation effects and conformational stability in aqueous or lipid bilayers. For example, the urea moiety may form hydrogen bonds with solvent or protein targets, influencing bioavailability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases or GPCRs) immobilized on sensor chips.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Modify putative binding residues in the target protein to validate interaction sites .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression to calculate IC values, ensuring consistency across replicates.

- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase inhibitor panels) to identify nonspecific interactions .

- Metabolic Stability Assays : Test cytochrome P450-mediated degradation to explain variability in cellular efficacy .

Q. How can structural modifications enhance the compound’s selectivity or potency while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the isopropyl group on the urea moiety with bulkier tert-butyl or electron-withdrawing groups (e.g., CF) to modulate steric/electronic effects .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve membrane permeability, followed by enzymatic activation in target tissues .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer :

- ANOVA with Post-Hoc Tests : Compare mean responses across dose groups.

- Hill Equation Modeling : Fit sigmoidal curves to determine EC and Hill coefficients .

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., batch effects) in high-throughput datasets .

Q. How can crystallographic data (e.g., from X-ray studies) inform drug design for this compound?

- Methodological Answer : Analyze hydrogen-bonding networks (e.g., urea NH to protein backbone carbonyls) and π-π stacking interactions with aromatic residues. Overlay crystal structures with homologous targets to guide rational modifications for improved binding .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation via HPLC-MS.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, comparing results to room-temperature controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.